molecular formula C13H24O4Si B14232828 Ethenyl(methyl)bis[(oxan-2-yl)oxy]silane CAS No. 544715-96-0

Ethenyl(methyl)bis[(oxan-2-yl)oxy]silane

Cat. No.: B14232828
CAS No.: 544715-96-0
M. Wt: 272.41 g/mol
InChI Key: MBOWTOWOMCMDEW-UHFFFAOYSA-N
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Description

Ethenyl(methyl)bis[(oxan-2-yl)oxy]silane is a silicon-based organofunctional compound characterized by a central silicon atom bonded to:

  • One methyl group (–CH₃),
  • One ethenyl (vinyl) group (CH₂=CH–),
  • Two oxan-2-yl (tetrahydrofuran-2-yl) oxy groups (C₄H₇O–).

This structure combines hydrolytically stable tetrahydrofuran-derived ether linkages with reactive vinyl and methyl substituents.

Properties

CAS No.

544715-96-0

Molecular Formula

C13H24O4Si

Molecular Weight

272.41 g/mol

IUPAC Name

ethenyl-methyl-bis(oxan-2-yloxy)silane

InChI

InChI=1S/C13H24O4Si/c1-3-18(2,16-12-8-4-6-10-14-12)17-13-9-5-7-11-15-13/h3,12-13H,1,4-11H2,2H3

InChI Key

MBOWTOWOMCMDEW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C=C)(OC1CCCCO1)OC2CCCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethenyl(methyl)bis[(oxan-2-yl)oxy]silane typically involves the reaction of ethenylmethylsilane with oxan-2-ol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{Ethenylmethylsilane} + 2 \text{Oxan-2-ol} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, distillation, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethenyl(methyl)bis[(oxan-2-yl)oxy]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and other oxidation products.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The oxan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and acids can facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Ethyl(methyl)bis[(oxan-2-yl)oxy]silane.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Ethenyl(methyl)bis[(oxan-2-yl)oxy]silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent bonding properties.

Mechanism of Action

The mechanism of action of ethenyl(methyl)bis[(oxan-2-yl)oxy]silane involves its ability to form strong bonds with various substrates. The ethenyl group allows for polymerization reactions, while the oxan-2-yloxy groups provide stability and reactivity. The compound interacts with molecular targets through covalent bonding, leading to the formation of stable complexes.

Comparison with Similar Compounds

Comparison with Similar Silane Compounds

Structural and Functional Group Analysis

The table below compares Ethenyl(methyl)bis[(oxan-2-yl)oxy]silane with structurally related silanes:

Compound Name Substituents on Silicon Molecular Formula Key Features Applications/Reactivity
This compound Methyl, ethenyl, two oxan-2-yl oxy groups C₈H₁₄O₄Si Polar oxy groups enhance solubility in ethers/alcohols; vinyl enables polymerization Polymer synthesis, crosslinking
Ethoxymethylbis((1-methylvinyl)oxy)silane (CAS 80228-88-2) Ethoxy, methyl, two 1-methylvinyl oxy groups C₉H₁₇O₃Si Ethoxy improves hydrolytic stability; isopropenyl groups alter polymerization kinetics Specialty resins, adhesives
Bis[(3,7-dimethyl-2,6-octadienyl)oxy]methoxymethylsilane (CAS 70544-82-0) Methoxymethyl, two geranyl-derived oxy groups C₂₁H₃₈O₃Si Bulky terpene substituents increase hydrophobicity and thermal stability Coatings, surfactants
1,2-Bis(trimethylsilyl)benzene Two trimethylsilyl groups on benzene C₁₂H₂₂Si₂ Aromatic backbone with inert TMS groups; high thermal stability Protecting groups, electronics
Key Observations:
  • Reactivity: The vinyl group in this compound facilitates radical polymerization, similar to methyl(vinyl)silanediylbis(oxy) monomers used in hyperbranched polymers . In contrast, Ethoxymethylbis((1-methylvinyl)oxy)silane’s isopropenyl groups may exhibit slower polymerization due to steric hindrance .
  • Solubility : Oxan-2-yl oxy groups impart higher polarity compared to geranyl or trimethylsilyl substituents, making the compound soluble in polar aprotic solvents (e.g., THF, DMF).
  • Stability : Ethoxy and methoxymethyl groups (e.g., in ) enhance hydrolytic stability compared to tetrahydrofuran-derived oxy groups, which may undergo acid-catalyzed ring-opening.

Physicochemical Properties

Property This compound Ethoxymethylbis((1-methylvinyl)oxy)silane Bis[(geranyl)oxy]methoxymethylsilane
Molecular Weight (g/mol) 214.3 216.3 390.7
Boiling Point ~250°C (estimated) 260–280°C >300°C
Hydrolytic Stability Moderate (sensitive to strong acids) High (ethoxy resistance) Very high (bulky substituents)
Reactivity High (vinyl polymerization) Moderate (steric hindrance) Low (non-reactive substituents)

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